Dehydrotylophorine
Description
Contextualization within Phenanthroindolizidine Alkaloids Research
Dehydrotylophorine belongs to the phenanthroindolizidine alkaloids (PIAs), a class of natural products characterized by a pentacyclic ring system formed by a phenanthrene (B1679779) moiety fused to an indolizidine ring system. google.comnih.gov These compounds are predominantly isolated from plants of the Asclepiadaceae and Moraceae families. nih.gov The core structure of PIAs, including this compound, is the azatriphenylene motif, which is of significant interest due to its planar and rigid nature, making it a valuable scaffold in medicinal chemistry. researchgate.net this compound is structurally closely related to other well-known PIAs such as tylophorine (B1682047), with the primary distinction being the presence of a double bond in the indolizidine ring of this compound, resulting in a fully aromatic pyrrole (B145914) ring within its structure. This seemingly minor structural variance leads to significant differences in biological activity when compared to its saturated analog, tylophorine.
Historical Perspective of this compound Discovery and Early Studies
The journey of phenanthroindolizidine alkaloids began with the isolation of tylophorine from Tylophora indica in 1935. nih.gov The specific discovery of this compound as a distinct chemical entity came later. In 1973, T.R. Govindachari and his team isolated this compound, along with other quaternary alkaloids, from Tylophora indica. researchgate.net Their work, published in the Indian Journal of Chemistry, marked the formal entry of this compound into the scientific literature. google.com Early studies on this compound often occurred in the context of comparative investigations with the more abundant and biologically active tylophorine. These initial explorations established its chemical structure and laid the groundwork for future research into its biological properties.
Significance of this compound in Contemporary Chemical Biology and Medicinal Chemistry Research
In the landscape of modern research, this compound holds considerable significance, not always as a lead therapeutic candidate itself, but often as a crucial tool and benchmark compound. Its primary importance lies in structure-activity relationship (SAR) studies. semanticscholar.org By comparing the biological effects of this compound with those of tylophorine and other synthetic derivatives, researchers can elucidate the structural features essential for potent biological activity.
The consistent observation that this compound exhibits significantly lower cytotoxicity and anti-inflammatory activity compared to tylophorine has been instrumental in understanding the pharmacophore of this class of alkaloids. researchgate.net For instance, in studies on carcinoma cell growth, while tylophorine showed potent inhibition at nanomolar concentrations, this compound had only a slight effect even at much higher concentrations. This disparity underscores the importance of the stereochemistry and saturation of the indolizidine ring for potent bioactivity.
Furthermore, the synthesis of this compound and its derivatives continues to be an active area of research, providing new methodologies for the construction of complex heterocyclic systems. researchgate.net These synthetic endeavors not only make this compound more accessible for study but also open avenues for creating novel analogs with potentially enhanced or more selective biological profiles. The compound has been investigated for a range of biological activities, which are summarized in the table below.
Interactive Data Tables
Biological Activity of this compound
| Biological Activity | Cell Line/Model | Measurement | Result | Reference(s) |
| Anticancer | HepG2, HONE-1, NUGC-3 cells | Growth Inhibition | ~13%, ~11%, and ~9% inhibition at 50 µM, respectively | |
| Anti-inflammatory | RAW264.7 macrophages | NO Production Inhibition (IC50) | 54.5 µM | |
| Antiviral (SARS-CoV) | Vero E6 cells | EC50 | 14906 ± 2468 nM to >100,000 nM for analogues | |
| Antimalarial | P. falciparum (3D7 strain) | IC50 | 0.42 µM | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24NO4+ |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,3,6,7-tetramethoxy-12,13-dihydro-11H-phenanthro[9,10-f]indolizin-10-ium |
InChI |
InChI=1S/C24H24NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h8-13H,5-7H2,1-4H3/q+1 |
InChI Key |
LJKFGEXLZSHJSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C2C=C5CCC[N+]5=C4)OC)OC)OC |
Synonyms |
2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine dehydrotylophorine tylophorine |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Dehydrotylophorine
Plant Sources and Bioprospecting Approaches
Bioprospecting, the exploration of biodiversity for commercially valuable genetic and biochemical resources, has been instrumental in identifying plant sources of dehydrotylophorine. benthamscience.com This alkaloid is primarily found in plants belonging to the Apocynaceae family, which was formerly known as Asclepiadaceae. rjpharmacognosy.ir
Key plant species from which this compound has been isolated include:
Tylophora indica : This climbing perennial, found throughout India, is one of the most well-documented sources of this compound. rjpharmacognosy.ircabidigitallibrary.orgbotanyjournals.com The roots and leaves of this plant are particularly rich in a variety of alkaloids, including this compound. botanyjournals.comresearchgate.net
Fissistigma spp. : Various species within the Fissistigma genus have also been identified as sources of this compound. vdoc.pub
Tylophora atrofolliculata : The whole plant of this species has been shown to contain this compound. rjpharmacognosy.ir
The search for novel bioactive compounds like this compound is a continuous process in natural product chemistry, often guided by traditional medicinal uses of plants. benthamscience.comresearchgate.net
Chromatographic Techniques for this compound Isolation
The isolation of this compound from its plant sources is a multi-step process that relies heavily on chromatographic techniques. qeios.comsemanticscholar.org
Initial Extraction:
The process typically begins with solvent extraction . semanticscholar.orgorganomation.com The choice of solvent is crucial and is based on the polarity of the target compound. organomation.com For alkaloids like this compound, a common method involves using a sequence of solvents with increasing polarity. For instance, dried and powdered plant material might be subjected to soxhlet extraction with chloroform. cabidigitallibrary.org The resulting crude extract contains a mixture of compounds.
Purification and Isolation:
Following initial extraction, various chromatographic methods are employed to separate this compound from other phytochemicals. irejournals.comnih.gov These techniques include:
Column Chromatography: This is a fundamental technique used for the purification of individual compounds from a mixture. irejournals.com The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the separation and to identify the fractions containing the desired compound. qeios.com
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often utilized. This technique offers high resolution and is capable of separating complex mixtures into their individual components with a high degree of purity. mdpi.com
Vacuum Liquid Chromatography (VLC): VLC is another chromatographic technique that has been successfully used in the isolation of phenanthroindolizidine alkaloids from Tylophora indica. researchgate.netmdpi.com
The following table provides a summary of the chromatographic techniques used in the isolation of this compound.
| Technique | Principle | Role in Isolation |
| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial extraction of crude alkaloids from plant material. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Primary purification of the crude extract. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Monitoring separation and identifying fractions of interest. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Final purification to obtain highly pure this compound. |
| Vacuum Liquid Chromatography (VLC) | A variation of column chromatography performed under vacuum. | Used for the fractionation of crude extracts. |
Spectroscopic and Chiroptical Techniques in this compound Structural Determination
Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic and chiroptical techniques. core.ac.ukdiva-portal.org
Spectroscopic Methods:
These methods provide detailed information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools that provide information about the hydrogen and carbon framework of the molecule, respectively. researchgate.netdiva-portal.org This data is crucial for piecing together the connectivity of the atoms.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and elemental composition of the compound, providing its molecular formula. researchgate.netdiva-portal.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation. science.gov
Chiroptical Techniques:
Since this compound is a chiral molecule, meaning it exists in non-superimposable mirror image forms (enantiomers), chiroptical techniques are essential for determining its absolute stereochemistry. mdpi.comchem-soc.siresearchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. chem-soc.si
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. mdpi.comchem-soc.si The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. mdpi.com
The combination of experimental chiroptical data with quantum mechanical calculations allows for the confident assignment of the absolute configuration of the stereogenic centers in the molecule. mdpi.comnih.gov
The table below summarizes the key spectroscopic and chiroptical techniques and the information they provide for the structural elucidation of this compound.
| Technique | Information Provided |
| ¹H-NMR Spectroscopy | Information about the proton environment and connectivity. |
| ¹³C-NMR Spectroscopy | Information about the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and molecular formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation across a range of wavelengths, aiding in stereochemical analysis. |
| Electronic Circular Dichroism (ECD) | Determination of the absolute configuration of chiral centers. |
Synthetic Approaches to Dehydrotylophorine and Its Analogs
Total Synthesis Strategies of Dehydrotylophorine
Total synthesis provides a means to construct complex natural products from simple, commercially available starting materials. This approach is fundamental for confirming the structure of a natural product and for producing quantities of the compound for biological evaluation.
Convergent and Flexible Synthetic Routes
A convergent synthesis is a strategy where separate fragments of a target molecule are synthesized independently and then joined together at a late stage. a2bchem.com This approach offers greater efficiency and flexibility compared to linear synthesis, where a molecule is built step-by-step. a2bchem.com
A notable convergent and flexible synthesis of this compound has been developed that allows for the construction of substituted triphenylenes and azatriphenylenes. Current time information in Bangalore, IN.dokumen.pubnottingham.ac.uk This strategy is centered on a key [2+2+2] cyclotrimerization reaction that efficiently assembles the core azatriphenylene structure. Current time information in Bangalore, IN. The convergent nature of this route makes it adaptable for creating various analogs by modifying the individual fragments before they are combined. capes.gov.br
Imino Diels-Alder Reaction in Phenanthroindolizidine Skeleton Construction
The Diels-Alder reaction, a powerful tool for forming six-membered rings, has a variant known as the hetero-Diels-Alder reaction where one or more atoms in the diene or dienophile is a heteroatom. nih.govsigmaaldrich.com The imino Diels-Alder reaction, which uses an imine as the dienophile, is a well-established method for constructing nitrogen-containing heterocyclic scaffolds. sigmaaldrich.com
This strategy has been applied to the synthesis of the phenanthroindolizidine alkaloid core. researchgate.netthieme-connect.comresearchgate.net Specifically, the intramolecular imino Diels-Alder reaction has been successfully utilized in the total synthesis of Tylophorine (B1682047), a closely related alkaloid, demonstrating its effectiveness in forming the crucial pyrrolidine-phenanthrene fused ring system. acs.org While it is a key strategy for this class of alkaloids, other methods such as cyclotrimerization have also been prominently reported for the direct synthesis of this compound. Current time information in Bangalore, IN.thieme-connect.comresearchgate.net
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. Current time information in Bangalore, IN. This technology has been effectively applied to the synthesis of this compound. Current time information in Bangalore, IN.
In a convergent approach to the alkaloid, a key [2+2+2] cyclotrimerization step was performed under microwave irradiation, leading to a high yield of the desired azatriphenylene core. Current time information in Bangalore, IN.researchgate.net The reaction, which involved the cyclization of a diyne with a nitrile, was completed in minutes with microwave heating, a significant improvement over conventional heating methods. Current time information in Bangalore, IN. Microwave assistance has also been reported in catalyst-free intramolecular imino-Diels-Alder reactions in water to produce related polycyclic nitrogen heterocycles with excellent stereoselectivity. rsc.org
Application of Cyclotrimerization in this compound Synthesis
The [2+2+2] cyclotrimerization is a powerful reaction that involves the coupling of three unsaturated components, such as alkynes and nitriles, to form a benzene (B151609) or pyridine (B92270) ring. Current time information in Bangalore, IN.researchgate.net This reaction has been employed as the cornerstone of a highly efficient total synthesis of this compound. Current time information in Bangalore, IN.researchgate.net
In this synthetic route, a diyne tethered to a nitrile precursor undergoes a cobalt- or rhodium-catalyzed cyclotrimerization. This single step constructs the central, substituted pyridine ring fused to the existing aromatic systems, directly forming the complete tetracyclic phenanthroindolizidine skeleton of this compound. Current time information in Bangalore, IN.chim.it The final transformation in one reported synthesis is a tandem cyclotrimerization/aromatization process that directly yields this compound in a 78% yield. Current time information in Bangalore, IN.
Comparison of Synthetic Yields and Selectivity in this compound Pathways
The microwave-assisted [2+2+2] cyclotrimerization approach is notable for its high yield and efficiency in the key bond-forming step. Current time information in Bangalore, IN. Another strategy involves a sequence featuring a Curtius rearrangement followed by an electrocyclic reaction to form the isoquinolinone core, which is then elaborated to the final product. nih.gov The table below provides a conceptual comparison of these strategies.
| Synthetic Strategy | Key Reaction | Reported Yield (Key Step) | Notable Features |
|---|---|---|---|
| Convergent Azatriphenylene Synthesis | Microwave-Assisted [2+2+2] Cyclotrimerization | 78% | High efficiency, short reaction time, flexible for analog synthesis. Current time information in Bangalore, IN. |
| Phenanthrene (B1679779) Acryloyl Azide Route | Curtius Rearrangement / Electrocyclization | Yields vary by step | Builds the phenanthrene core early, followed by cyclization to form the final rings. nih.gov |
| Intramolecular Imino Diels-Alder | [4+2] Cycloaddition | Yields vary | Powerful method for constructing the core nitrogen heterocycle; used for related alkaloids like Tylophorine. acs.org |
Semisynthesis and Derivatization of this compound
Semisynthesis is a strategy that uses a naturally occurring compound as a starting material to create new, often more complex or potent, derivatives through chemical modification. kisiiuniversity.ac.ke This approach can be more efficient than total synthesis for producing analogs for structure-activity relationship (SAR) studies. chim.it
This compound itself can serve as a precursor in the synthesis of other phenanthroindolizidine alkaloids. For instance, the reduction of the imine-like double bond in the this compound core using a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields (±)-Tylophorine. Current time information in Bangalore, IN. This transformation is a direct example of derivatization.
Furthermore, various analogs of this compound have been synthesized and evaluated for their biological activities, indicating that the core structure is amenable to chemical modification. nih.gov Studies on related compounds suggest that various positions on the phenanthrene rings could be suitable for derivatization to explore how structural changes affect biological function. ku.edu The isolation of this compound alongside other alkaloids from natural sources like Ficus septica provides the necessary starting material for such semisynthetic endeavors. kisiiuniversity.ac.kejetir.org
Chemical Modification Strategies for Structure Diversification
Chemical modification of the parent alkaloid structures is a key strategy for creating a library of analogs to probe biological activity. These modifications often target the phenanthrene or indolizidine moieties and include alkylation, hydroxylation, and dehydrogenation.
Alkylation: This strategy is used to introduce alkyl groups at various positions, which can influence properties like lipophilicity and receptor binding. A notable application is the synthesis of quaternary ammonium (B1175870) salts from precursor alkaloids like antofine and tylophorine. nih.gov This modification is intended to create more polar prodrugs, potentially for targeted delivery. nih.gov
Hydroxylation: The introduction of hydroxyl groups can significantly impact biological potency. For instance, in a series of tylophorine analogues tested for anti-coronaviral activity, the presence of a hydroxyl group at the C14 position of the indolizidine ring or at the C3 position of the phenanthrene moiety was found to be a key contributor to potent inhibitory activity. nih.gov Conversely, adding an O-acetate group at C14 decreased activity compared to analogues with either a hydrogen or a hydroxyl group at that position. nih.gov
Dehydrogenation: This modification alters the planarity and rigidity of the molecular structure. The dehydrogenation of the indolizidine/quinolizidine moiety in tylophorine analogues to create dehydro-tylophorine derivatives has been shown to profoundly decrease antiviral activity against transmissible gastroenteritis virus (TGEV). nih.gov Dehydro-tylophorine analogues were the least inhibitory compounds in this specific study. nih.gov
Synthesis of this compound Analogs and Related Phenanthroindolizidine Alkaloids
The complex pentacyclic structure of phenanthroindolizidine alkaloids has made them attractive targets for total synthesis. nih.gov Numerous synthetic routes have been developed for key members of this family.
This compound: A convergent and flexible synthesis for this compound involves a [2+2+2] cycloaddition reaction to construct the core aromatic structure. mdpi.comacs.orgresearchgate.net
Tylophorine: As one of the most studied alkaloids in this class, tylophorine has been synthesized through various routes. nih.gov One approach involves the oxidative coupling of its seco-analog, septicine. acs.org Other methods include employing a Stevens rearrangement, a base-catalyzed cyclization of 2-alkynylbiphenyls, or a double Suzuki coupling. researchgate.net A concise asymmetric synthesis has been achieved starting from an enantiopure N-acyldihydropyridone. acs.org
Antofine: The total synthesis of (±)-antofine has been accomplished through several routes, including those that also yield tylophorine. publish.csiro.aunih.gov Asymmetric syntheses have been developed using chiral auxiliaries like tert-butanesulfinamide, starting from chiral materials such as proline or pyroglutamate (B8496135), or using enzymatic resolution. nih.govacs.org
Cryptopleurine: This phenanthroquinolizidine alkaloid has been synthesized enantioselectively. nih.gov A collective asymmetric synthesis route allows for the creation of (−)-cryptopleurine alongside (−)-antofine and (−)-tylophorine. acs.org Methods often start from materials like (S)-(+)-α-aminoadipate or use a proline-derived chiral auxiliary to direct the stereochemistry of an alkylation reaction. nih.gov
Septicine: This seco-phenanthroindolizidine alkaloid is a key synthetic intermediate for other alkaloids. nih.gov For example, (−)-tylophorine can be synthesized from (−)-septicine via an oxidative coupling reaction with vanadium(V) trifluoride oxide. acs.org The asymmetric synthesis of (−)-septicine itself has been achieved with a high degree of stereocontrol. acs.org
Ficuseptine: The total synthesis of this indolizinium natural product and its analogues has been reported. researchgate.net This work has enabled the biological testing of synthetically prepared ficuseptine to confirm its activity. researchgate.net
| Alkaloid | Key Synthetic Strategies | Reference(s) |
|---|---|---|
| This compound | [2+2+2] Cycloaddition | mdpi.com, researchgate.net |
| Tylophorine | Oxidative coupling of septicine; Stevens rearrangement; Double Suzuki coupling; Asymmetric synthesis from N-acyldihydropyridone | acs.org, researchgate.net |
| Antofine | Asymmetric synthesis using tert-butanesulfinamide; Synthesis from proline or pyroglutamate | publish.csiro.au, nih.gov, acs.org, nih.gov |
| Cryptopleurine | Collective asymmetric synthesis; Enantioselective synthesis from (S)-(+)-α-aminoadipate | acs.org, nih.gov |
| Septicine | Asymmetric synthesis using N-acyldihydropyridones; Enantioselective alkylation | nih.gov, acs.org |
| Ficuseptine | Total synthesis to enable biological testing | researchgate.net |
Research on Stereoselective Synthesis of this compound Derivatives
The phenanthroindolizidine and phenanthroquinolizidine alkaloids contain a critical chiral center, making their stereoselective synthesis a major focus of research to support SAR studies and develop enantiomerically pure compounds. nih.gov Developing synthetic routes that control the three-dimensional arrangement of atoms is crucial, as different enantiomers can have different biological activities.
Several successful strategies have been employed to achieve stereoselectivity:
Chiral Auxiliaries: The use of a removable chiral group to direct the stereochemical outcome of a key reaction is a common approach. For instance, a proline-derived auxiliary has been used to control the facial selectivity of an alkylation reaction in the synthesis of (R)- and (S)-Cryptopleurine. nih.gov Similarly, tert-butanesulfinyl imines serve as effective intermediates for asymmetric allylation to generate chiral homoallylic amines, which are precursors to various alkaloids including (−)-antofine and (−)-tylophorine. acs.org
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. Amino acids such as proline and pyroglutamate have been used as chiral starting points for the enantioselective synthesis of (R)- and (S)-Antofine. nih.gov
Catalytic Asymmetric Synthesis: This advanced method uses a chiral catalyst to create the desired stereoisomer. Enantioselective catalytic phase transfer alkylation has been successfully applied to the synthesis of antofine. nih.gov A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine using photoredox catalysis highlights modern methods for creating unnatural α-amino acids, a concept applicable to complex natural product synthesis. rsc.org A concise asymmetric synthesis of (−)-septicine and (−)-tylophorine was achieved with high stereocontrol by adding a Grignard reagent to a chiral 1-acylpyridinium salt. acs.org
These stereoselective approaches are vital for producing specific isomers of this compound derivatives and related alkaloids, enabling more precise evaluation of their biological functions.
Biosynthesis and Biotransformation of Dehydrotylophorine
Proposed Biosynthetic Pathways of Phenanthroindolizidine Alkaloids
The biosynthesis of phenanthroindolizidine alkaloids, including dehydrotylophorine, is believed to originate from three primary amino acid precursors: tyrosine, phenylalanine, and ornithine. mdpi.com A widely accepted hypothesis suggests a pathway that involves the condensation of a C6-C2 unit derived from tyrosine and a C6-C2 unit from phenylalanine with a C5 unit derived from ornithine. mdpi.comrsc.org
A key intermediate in this proposed pathway is a diarylhexahydroindolizine derivative. rsc.org The formation of the characteristic phenanthrene (B1679779) ring system is thought to occur through phenol (B47542) oxidative coupling of this intermediate. rsc.org Subsequent modifications, such as hydroxylation and methylation, are believed to take place either before or after the formation of the indolizine (B1195054) core. rsc.org
The pathway leading to this compound is closely related to that of other major phenanthroindolizidine alkaloids like tylophorine (B1682047). It has been proposed that a common intermediate, a dienone, can undergo rearrangement to form tylophorine or, after reduction and subsequent rearrangement, yield tylophorinine. rsc.org this compound represents a fully aromatized, oxidized form within this alkaloid family.
Enzymatic Transformations in this compound Biosynthesis
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, several key enzyme classes are implicated in the proposed pathways. The conversion of amino acid precursors into the core alkaloid structure necessitates a series of enzymatic transformations. nih.govrsc.org
Key enzymatic steps likely include:
Decarboxylases: To remove the carboxyl group from the amino acid precursors.
Transaminases: To transfer amino groups.
Oxidases and Dehydrogenases: To catalyze the crucial oxidative coupling and aromatization steps that form the phenanthrene ring. rsc.org
Methyltransferases: To add the methoxy (B1213986) groups characteristic of many phenanthroindolizidine alkaloids.
The generation of the diverse alkaloid structures found in nature relies on the complex interplay of these enzymes, which modify the basic scaffold to produce a wide array of bioactive compounds. nih.gov The specific enzymes responsible for the final dehydrogenation step that converts a precursor like tylophorine into this compound are yet to be definitively identified.
Precursor Incorporation Studies in this compound Biosynthesis (e.g., Phenylalanine pathway)
Feeding experiments using labeled precursors have been instrumental in mapping the biosynthetic route to phenanthroindolizidine alkaloids. These studies have confirmed the incorporation of phenylalanine, tyrosine, and ornithine into the alkaloid backbone. mdpi.comrsc.org
Specifically, the phenylalanine pathway contributes a C6-C2 unit to the phenanthrene ring system. frontiersin.orgwikipedia.orgfrontiersin.org Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgfrontiersin.org This is a critical entry point for carbon from primary metabolism into the secondary metabolic pathway leading to a vast array of phenylpropanoid compounds, including the precursors for this compound. frontiersin.org
Further studies have utilized labeled intermediates to pinpoint their roles in the pathway. For instance, experiments have shown that 2-pyrrolidin-2-ylacetophenone and its hydroxylated derivatives are efficient precursors for tylophorinine, a closely related alkaloid, in Tylophora asthmatica. rsc.org Similarly, benzoylacetic acid and p-hydroxybenzoylacetic acid have been identified as precursors. rsc.orgrsc.org These findings support the proposed pathway involving the condensation of a phenyl-derived unit with an ornithine-derived pyrrolidine (B122466) ring.
Table 1: Precursor Incorporation into Phenanthroindolizidine Alkaloids
| Precursor | Labeled Atom(s) | Plant Species | Result | Reference |
| Phenylalanine | ¹⁴C | Tylophora asthmatica | Incorporated into Tylophorine | rsc.org |
| Tyrosine | ¹⁴C | Tylophora asthmatica | Incorporated into Tylophorine | rsc.org |
| Ornithine | ¹⁴C | Tylophora asthmatica | Likely incorporated into Tylophorine | rsc.org |
| 2-Pyrrolidin-2-ylacetophenone | ¹⁴C, ³H | Tylophora asthmatica | Incorporated into Tylophorinine | rsc.org |
| Benzoylacetic acid | ¹⁴C | Tylophora asthmatica | Incorporated into Tylophorinine | rsc.org |
| p-Hydroxybenzoylacetic acid | ¹⁴C | Tylophora asthmatica | Incorporated into Tylophorinine | rsc.org |
Microbial and Plant Cell Culture for this compound Production
The low natural abundance of this compound and other phenanthroindolizidine alkaloids has driven research into alternative production methods, including plant cell and microbial cultures. researchgate.netnih.govnih.gov
Plant Cell Culture: Plant cell culture offers a controlled and sustainable platform for producing valuable secondary metabolites. nih.govnih.govmdpi.com Callus and suspension cultures of Tylophora indica have been established with the aim of producing tylophorine and related alkaloids. However, early studies reported that while callus tissues could produce other secondary metabolites like β-amyrin and sterols, they lacked the ability to synthesize phenanthroindolizidine alkaloids, even when fed with the precursor phenylalanine.
Despite these initial challenges, advancements in plant cell culture techniques, such as optimizing culture media, employing elicitors to stimulate secondary metabolite production, and developing high-yielding cell lines, offer future potential for this compound production. pjoes.comresearchgate.net The use of bioreactors for large-scale cultivation is also a key area of development. nih.gov
Microbial Production: Metabolic engineering in microbial systems presents another promising avenue for producing plant-derived natural products. nih.gov By transferring the relevant biosynthetic genes from the plant into a microbial host like Escherichia coli or Saccharomyces cerevisiae, it may be possible to create "microbial factories" for this compound synthesis. nih.govsrce.hrmdpi.com
A critical challenge in this approach is ensuring a sufficient supply of the necessary precursors, particularly the aromatic amino acids phenylalanine and tyrosine. nih.gov Significant progress has been made in engineering microbes to overproduce these amino acids. nih.gov The successful reconstruction of complex biosynthetic pathways for other plant alkaloids and phenylpropanoids in microbes suggests that this strategy could be viable for this compound production in the future. nih.govfrontiersin.org
Mechanisms of Action of Dehydrotylophorine in Biological Systems Pre Clinical Research
Cellular and Molecular Targets of Dehydrotylophorine
Preclinical investigations have identified several key cellular and molecular targets through which this compound and its related compounds exert their biological effects. These range from the inhibition of critical enzymes and signaling pathways to potential interactions with the machinery of protein synthesis.
While the broader class of phenanthroindolizidine alkaloids has been studied for various enzyme-inhibitory activities, specific data on this compound's effect on Aurora-A and Aurora-B enzymes is not extensively documented in current research. Aurora kinases are crucial for cell division, and their inhibition is a key strategy in cancer therapy nih.gov.
However, research into related compounds and pathways provides insight into potential mechanisms. A primary mechanism identified for this class of alkaloids is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway researchgate.netoup.com. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Studies on tylophorine (B1682047), a closely related analogue, show that it blocks NF-κB activation by stabilizing its inhibitor, IκBα, thus preventing its degradation and keeping NF-κB sequestered in the cytoplasm researchgate.net. This effective blockade of NF-κB has been observed to occur rapidly, within hours of treatment researchgate.net.
Additionally, some compounds within the broader category of DNA-binding agents are known to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription wikipedia.orgyoutube.com. While topoisomerase inhibition is a known anticancer mechanism, direct evidence specifically linking this compound to this activity is limited in the reviewed literature.
Direct receptor binding assays for this compound are not prominently featured in the available scientific literature giffordbioscience.combmglabtech.comnih.gov. However, extensive research has been conducted on its ability to modulate intracellular signaling pathways that are critical for cancer cell proliferation and survival.
The primary signaling pathway modulated by this compound and its analogues is the NF-κB pathway. By preventing the nuclear translocation of NF-κB, these compounds inhibit the transcription of numerous pro-survival genes oup.comnih.gov.
Furthermore, studies on the parent compound, tylophorine, have revealed a complex interplay with other signaling cascades. These include the c-Jun N-terminal protein kinase (JNK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling axis oup.comresearchgate.net. Tylophorine treatment has been shown to activate JNK, which in turn phosphorylates the transcription factor c-Jun, increasing its stability and accumulation oup.com. This elevated level of c-Jun is linked to the subsequent downregulation of cyclin A2, a key event in cell cycle arrest oup.com. The modulation involves a complex cascade including Protein Kinase C delta (PKCδ) and Mitogen-activated protein kinase kinase 4 (MKK4) oup.comresearchgate.net.
There is also evidence that phenanthroindolizidine alkaloids can inhibit the nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor implicated in tumor progression researchgate.netmdpi.com.
A significant body of evidence points to the inhibition of protein synthesis as a key mechanism of action for phenanthroindolizidine alkaloids libretexts.orgpressbooks.pub. These compounds are understood to target the ribosomal machinery responsible for translating mRNA into protein mgcub.ac.in. The ribosome, composed of a small (30S/40S) and a large (50S/60S) subunit, is a primary target for many natural antibiotics libretexts.orgnih.gov.
While direct structural studies of this compound binding to ribosomal subunits are scarce, the mechanism is inferred from studies on its analogues. Tylophorine has been shown to inhibit translation, and this is believed to occur through its interaction with ribosomal subunits, thereby interfering with the elongation step of protein synthesis researchgate.netlibretexts.org. This translational blockade is a critical component of its anticancer effects, as it prevents the synthesis of proteins essential for cell growth and division, such as cyclins researchgate.net.
DNA intercalation is a mechanism of action for several anticancer drugs, which involves the insertion of a molecule between the base pairs of the DNA double helix researchgate.netdrugbank.com. This process can disrupt DNA replication and transcription, leading to cell death scirp.orgnih.gov. However, based on available preclinical research, there is no direct or substantial evidence to suggest that this compound functions primarily through a DNA or RNA intercalation mechanism. Studies specifically investigating this interaction for this compound are not prevalent in the reviewed literature.
Interaction with Ribosomal Subunits and Protein Synthesis Inhibition
Regulation of Cellular Processes by this compound
The culmination of this compound's molecular interactions is the disruption of fundamental cellular processes, most notably the cell division cycle.
A hallmark of the anticancer activity of this compound and its analogues is the ability to modulate cell cycle progression researchgate.net. Flow cytometry analyses have been instrumental in detailing these effects nih.govwisc.eduthermofisher.com.
Studies on various human carcinoma cell lines, including liver (HepG2), nasopharyngeal (HONE-1), and gastric (NUGC-3) cancer cells, have shown that tylophorine, a closely related compound, induces a dominant cell cycle arrest in the G1 phase and also retards progression through the S phase researchgate.netresearchgate.net. This G1 arrest is primarily attributed to the downregulation of cyclin A2 expression researchgate.net. This compound, while noted as being less active than tylophorine, also impacts the cell cycle. In experiments where it was used as a control, treatment with this compound led to an observable accumulation of cells in the S-phase, indicating it interferes with DNA replication researchgate.net.
The table below summarizes the effects of this compound and tylophorine on the cell cycle in different carcinoma cell lines after 24 hours of treatment, as determined by flow cytometry.
| Compound | Cell Line | Observed Effect on Cell Cycle | Key Molecular Change | Reference |
|---|---|---|---|---|
| This compound (2 µM) | HepG2, HONE-1, NUGC-3 | Accumulation of cells in S-phase | Not specified | researchgate.net |
| Tylophorine (2 µM) | HepG2, HONE-1, NUGC-3 | Dominant G1 arrest and S-phase retardation | Downregulation of Cyclin A2 | researchgate.netresearchgate.net |
Apoptosis Induction Pathways (e.g., Caspase-dependent apoptosis)
This compound has been implicated in the induction of apoptosis, or programmed cell death, through caspase-dependent pathways. Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. teachmeanatomy.infoanygenes.com The process can be initiated through two main routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases. teachmeanatomy.infoanygenes.comwikipedia.org
Initiator caspases (like caspase-8 and -9) are activated first and in turn activate executioner caspases (like caspase-3 and -7). wikipedia.orgresearchgate.net These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net
In the context of this compound and related compounds like tylophorine, studies have pointed towards the involvement of this caspase cascade. For instance, the activation of caspase-3, a key executioner caspase, has been observed in cells treated with related compounds. arvojournals.org Dihydroartemisinin, for example, has been shown to induce caspase-dependent apoptosis by activating caspases 3, 8, and 9. nih.gov The activation of these caspases is a critical step in the apoptotic process, leading to the dismantling of the cell. researchgate.netnih.gov The process often involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1 and procaspase-9, leading to caspase-9 activation. anygenes.comresearchgate.net This highlights a potential mechanism by which this compound may exert its cell death-inducing effects.
Gene Expression and Transcriptional Regulation (e.g., Downregulation of Cyclin A2, c-Jun accumulation, NF-κB pathway perturbation)
This compound and its analogs can significantly alter gene expression and transcriptional regulation within cells. A key target is the downregulation of Cyclin A2, a protein crucial for cell cycle progression. researchgate.net By reducing Cyclin A2 levels, these compounds can induce cell cycle arrest, primarily at the G1 phase. researchgate.net
Furthermore, these alkaloids have been shown to influence the c-Jun N-terminal kinase (JNK) signaling pathway, leading to an accumulation of c-Jun, a component of the AP-1 transcription factor. researchgate.netoup.com This is achieved through a complex mechanism involving the prolongation of the NF-κB/PKCδ/MKK4/JNK cascade, which enhances c-Jun stability by phosphorylating it and slowing its degradation. researchgate.netoup.com
The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, cell survival, and proliferation, is also perturbed by this compound and related compounds. researchgate.net These compounds can potently inhibit NF-κB activity by stabilizing its inhibitor protein, IκBα. researchgate.net This blockade of NF-κB signaling is a significant aspect of their biological activity. researchgate.net The interplay between the NF-κB and JNK pathways appears to be a crucial element in the mechanism of action of these compounds, ultimately influencing cell fate. researchgate.netoup.com
Signal Transduction Pathway Modulation (e.g., Akt, JNK, p38, ERK1/2 pathways)
This compound and its related compounds exert their biological effects by modulating several key signal transduction pathways that are fundamental to cell growth, survival, and stress responses. These pathways include the Akt, c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. researchgate.netresearchgate.netresearchgate.netassaygenie.com
Akt Pathway: The Akt (or Protein Kinase B) pathway is a crucial signaling cascade that promotes cell survival and growth. This compound and its analogs have been reported to inactivate the Akt pathway, contributing to their anti-proliferative and pro-apoptotic effects. researchgate.netresearchgate.net
ERK1/2 Pathway: The ERK1/2 pathway is typically associated with cell proliferation and differentiation in response to growth factors. assaygenie.commdpi.com While some studies suggest that the activation of ERK1/2 can lead to the degradation of proteins that would otherwise activate JNK, the precise interplay and the effect of this compound on this pathway in various contexts are still being elucidated. oup.com The modulation of these interconnected signaling pathways highlights the multifaceted nature of this compound's mechanism of action. nih.gov
Antiviral Mechanisms of this compound (e.g., Coronavirus, Tobacco Mosaic Virus)
This compound and related phenanthroindolizidine alkaloids have demonstrated notable antiviral properties against a range of viruses, including coronaviruses and the Tobacco Mosaic Virus (TMV). researchgate.netresearchgate.netapsnet.orgwikipedia.org The mechanisms underlying this antiviral activity are multifaceted, targeting various stages of the viral life cycle.
Inhibition of Viral Replication and Yields
A primary antiviral mechanism of this compound and its analogs is the potent inhibition of viral replication. researchgate.netimmunology.org For coronaviruses such as Transmissible Gastroenteritis Coronavirus (TGEV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), these compounds have been shown to significantly reduce viral replication at nanomolar concentrations. researchgate.netnih.gov This inhibition leads to a substantial decrease in the production of new infectious virus particles, with studies reporting a reduction in viral yields by several orders of magnitude. researchgate.net The effectiveness of these compounds against different types of coronaviruses suggests a broad-spectrum activity. researchgate.net
Interference with Viral Assembly and Protein Synthesis
Beyond inhibiting replication, this compound and its analogs can interfere with other crucial viral processes. While the precise mechanisms are still under investigation, it is known that these alkaloids can inhibit protein and nucleic acid synthesis. Viruses are entirely dependent on the host cell's machinery for their replication and the synthesis of their proteins. immunology.org By interfering with these fundamental processes, this compound can disrupt the production of viral components necessary for the assembly of new virions. researchgate.netimmunology.org This interference with protein synthesis could be a key factor in their broad antiviral activity. u-tokyo.ac.jp
Potential Common Targets Across Viral Species
The broad-spectrum antiviral activity of this compound and related compounds suggests that they may target common host cell factors or conserved viral elements that are essential for the replication of multiple viruses. frontiersin.orgpeerj.com Instead of targeting a specific viral protein that can easily mutate, these compounds might act on host pathways that viruses hijack for their own replication. frontiersin.org This host-directed antiviral strategy offers the advantage of a higher barrier to the development of viral resistance. frontiersin.org The observation that these compounds are effective against both animal coronaviruses and a plant virus like the Tobacco Mosaic Virus further supports the hypothesis of a conserved mechanism of action or the targeting of fundamental cellular processes that are exploited by a wide range of viruses. researchgate.netresearchgate.netpeerj.com
Anti-Inflammatory Mechanisms of this compound (e.g., Macrophage cell models)
Pre-clinical research has identified this compound as a compound with notable anti-inflammatory properties, primarily investigated using macrophage cell line models. Macrophages, such as the RAW 264.7 cell line, are crucial in the inflammatory response. researchgate.net When activated by stimuli like lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators. The anti-inflammatory activity of this compound has been evaluated in this context by observing its ability to suppress these mediators. researchgate.netresearchgate.net Studies on phenanthroindolizidine alkaloids, including this compound, have been conducted on the RAW 264.7 macrophage cell model, which is a standard in vitro system for assessing anti-inflammatory effects. researchgate.net
Suppression of Pro-inflammatory Cytokines (e.g., NO, TNFα)
This compound has demonstrated a potent ability to suppress the production of key pro-inflammatory molecules in activated macrophage models. researchgate.net One of the primary indicators of its anti-inflammatory effect is the significant inhibition of nitric oxide (NO) production. researchgate.netresearchgate.net In studies utilizing the RAW 264.7 macrophage cell line stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFNγ), this compound, along with other related phenanthroindolizidine alkaloids, exhibited potent suppression of NO, with effects observed at nanomolar or micromolar concentrations. researchgate.netresearchgate.net
The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory process. nih.gov Furthermore, the investigation of this compound's class of compounds extends to other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα). researchgate.netresearchgate.net TNFα is a critical cytokine in the inflammatory cascade, responsible for activating various immune cells and promoting systemic inflammation. thermofisher.com The mechanism for this inhibition in related compounds often involves the NF-κB signaling pathway, where decreased degradation of the inhibitory protein IκB results in reduced translocation of NF-κB to the nucleus, thereby depressing the gene expression of iNOS and TNF-α. nih.gov
Table 1: Anti-inflammatory Activity of this compound
| Compound | Cell Model | Stimulus | Effect | Citation |
|---|---|---|---|---|
| This compound | RAW 264.7 Macrophage | LPS/IFNγ | Potent suppression of Nitric Oxide (NO) production. | researchgate.netresearchgate.net |
Antiplasmodial Mechanisms of this compound
This compound has been identified as a potent antiplasmodial agent in pre-clinical studies, demonstrating significant activity against the malaria parasite, Plasmodium falciparum. mdpi.comscispace.com This compound is among a number of phenanthroindolizidine alkaloids isolated from plant sources like Ficus septica that have shown promising results in in vitro assays. mdpi.comscispace.com
Research has established that this compound exhibits inhibitory effects against the 3D7 strain of P. falciparum, which is a chloroquine-sensitive strain often used in antimalarial drug discovery programs. researchgate.netmdpi.comscispace.com Bioassay-directed studies have quantified this activity, reporting an IC50 value—the concentration required to inhibit 50% of parasite growth—in the sub-micromolar range. mdpi.comscispace.comhuji.ac.il Specifically, its IC50 value against the P. falciparum 3D7 strain was found to be 0.4 µM. mdpi.comhuji.ac.il This level of potency has led to its classification as a compound with "interesting, promising, excellent and very significant antimalarial properties," potentially serving as a lead compound for the development of new antimalarial drugs. ejbps.com While its precise molecular mechanism of action against the parasite is a subject of ongoing research, its ability to inhibit parasite growth at low concentrations is clearly documented. mdpi.com
Table 2: In Vitro Antiplasmodial Activity of this compound
| Compound | Parasite Strain | Activity (IC50) | Citation |
|---|---|---|---|
| This compound | Plasmodium falciparum (3D7 strain) | 0.4 µM | mdpi.comhuji.ac.il |
Compound Index
Structure Activity Relationship Sar Studies of Dehydrotylophorine and Its Analogs
Correlating Structural Features with Biological Activities
The biological activity of dehydrotylophorine and its analogs is intrinsically linked to their chemical architecture. Studies have demonstrated that even minor structural modifications can lead to significant changes in their cytotoxic and antiviral profiles. A key observation is that the planarity and rigidity of the molecular structure play a crucial role. For instance, dehydro-tylophorine analogs are reported to be the least inhibitory compounds in certain antiviral assays when compared to other tylophorine (B1682047) derivatives. scienceopen.comresearchgate.net This reduced activity is attributed to the increased planarity and more dehydrogenated nature of the indolizidine moiety in dehydro-tylophorine. scienceopen.com
In contrast, the presence of specific functional groups can markedly enhance biological activity. Research indicates that tylophorine analogs bearing a hydroxyl group at the C14 position of the indolizidine ring or at the C3 position of the phenanthrene (B1679779) moiety are among the most active. scienceopen.comresearchgate.net This suggests that hydrogen bonding interactions at these positions may be critical for target engagement.
Furthermore, the nature of the heterocyclic E ring, whether it is an indolizidine or a quinolizidine, influences the compound's potency. Evidence suggests that phenanthroquinolizidines, which possess a six-membered E ring, are often more potent than their phenanthroindolizidine counterparts with a five-membered E ring. scienceopen.complos.org
Impact of Specific Structural Moieties on Target Binding and Potency
The phenanthrene and the indolizidine/quinolizidine moieties are the two primary components of the this compound scaffold, and modifications to either can profoundly impact biological activity.
The Phenanthrene Moiety: The substitution pattern on the phenanthrene rings (A, B, and C) is a key determinant of cytotoxicity. A methoxyl substituent at the C-6 position appears to be optimal for both steric and electronic requirements, being preferred over hydroxyl or benzyloxyl groups. unc.edu The presence of a rigid phenanthrene ring system is generally considered necessary for strong cytotoxicity. mdpi.com
The Indolizidine/Quinolizidine Moiety (D/E Rings): Modifications on the E ring have been shown to alter not only the potency but also the selectivity of the compounds towards different signaling pathways. plos.orgplos.org For example, the introduction of a hydroxyl group at the C14 position is important for in vivo activity. plos.org Conversely, substituting this hydroxyl group with an O-acetyl group can lead to a decrease in activity. researchgate.net The stereochemistry at the bridgehead carbon (e.g., C-13a or C-14a) also plays a critical role in determining the potency. plos.org
The introduction of a carbonyl group at the C-9 position to form 9-one-tylophorine analogs generally results in a moderate to low level of inhibitory activity against viral replication. scienceopen.comresearchgate.net However, an N-hydrophilic substituent at the C-9 position, linked via a methylene (B1212753) group rather than a carbonyl, is considered essential for enhanced cytotoxicity. unc.edu
The following table summarizes the anti-TGEV activity of some tylophorine analogs, illustrating the impact of structural modifications.
| Compound | Description | EC₅₀ (nM) |
| 1e | Tylophorine analog with a C14-OH group | 82 ± 8 |
| 1g | Tylophorine analog with a C3-OH group | 8 ± 2 |
| 1h | Tylophorine analog | 18 ± 1 |
| 1f | Tylophorine analog with a C14-OAc group | ~410 (5-fold less active than 1e) |
| 3a-3c | Dehydro-tylophorine analogs | 14906 ± 2468 to >100,000 |
| 2a-2d | 9-one-tylophorine analogs | 12798 ± 1567 to >100,000 |
Data sourced from Yang et al. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov While specific QSAR models exclusively for this compound are not extensively reported, studies on the broader class of phenanthroindolizidine alkaloids, including tylophorine derivatives, have demonstrated the utility of this approach. unc.edunih.gov
These models have been successfully employed to discover novel tylophorine analogs with potent anticancer activity. unc.edunih.gov For instance, a k-Nearest Neighbor (kNN) QSAR method has been applied to a dataset of phenanthrene-based tylophorine derivatives (PBTs) to develop robust and predictive models. nih.gov Such models utilize molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.
The insights derived from these QSAR models have led to the formulation of key structural requirements for enhanced cytotoxicity. These include the necessity of an N-hydrophilic substituent at the C-9 position and the preference for a methoxyl group at the C-6 position of the phenanthrene skeleton. unc.edu The predictive power of these models has been validated through their successful application in virtual screening of large chemical databases to identify new active compounds. unc.edunih.gov
Chemoinformatics and Computational Chemistry in SAR Elucidation
Chemoinformatics and computational chemistry are indispensable tools in the modern drug discovery pipeline, providing powerful methods for analyzing and predicting the properties of chemical compounds. nih.gov These approaches have been applied to the study of phenanthroindolizidine alkaloids to elucidate their structure-activity relationships.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. scienceopen.com An in silico study of 44 phenanthroindolizidine alkaloids predicted them to be highly lipophilic, which could facilitate their distribution into the brain. scienceopen.com Such predictions are valuable for early-stage assessment of the drug-like properties of new analogs.
Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand to a molecular target. For phenanthroindolizidine alkaloids, docking studies have been employed to investigate their binding interactions with various protein kinases, helping to rationalize their inhibitory activities.
Database Mining and Virtual Screening: Chemoinformatics techniques, particularly when combined with validated QSAR models, enable the virtual screening of large compound libraries to identify novel bioactive molecules. unc.edunih.gov This approach has been successfully used to discover new tylophorine derivatives with potential anticancer activity, demonstrating a high hit rate in subsequent experimental validation. nih.gov
The integration of these computational methods provides a deeper understanding of the SAR of this compound and its analogs, guiding the design of new compounds with improved therapeutic potential.
Advanced Analytical Methodologies for Dehydrotylophorine Research
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of dehydrotylophorine, enabling its separation, identification, and quantification within complex mixtures. wikipedia.orgphcog.com This chromatographic method is indispensable for the quality control of herbal extracts and for the purification of this compound for further research. phcog.com
The principle of HPLC involves injecting a liquid sample into a mobile phase, which is then pumped at high pressure through a column packed with a stationary phase. advancechemjournal.com The separation of components is based on their differential interactions with the stationary phase. advancechemjournal.com For this compound analysis, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. advancechemjournal.com
In the context of this compound research, HPLC is utilized for:
Compound Profiling: Creating a chemical fingerprint of plant extracts, such as from Tylophora species, to identify the presence of this compound and other related alkaloids. phcog.com
Purification: Isolating this compound from crude extracts to obtain a pure compound for biological and structural studies. researchgate.netnih.gov
Quantification: Determining the precise concentration of this compound in various samples, which is essential for understanding its distribution and for preparing standardized solutions for assays. openaccessjournals.com
The selection of the HPLC column, mobile phase composition (often a gradient of water and an organic solvent like acetonitrile), flow rate, and detector (typically a Diode-Array Detector, DAD, or UV detector) are all critical parameters that are optimized for the specific analysis of this compound. measurlabs.comejgm.co.uk
| Parameter | Description | Typical Application in this compound Research |
|---|---|---|
| Stationary Phase | The solid adsorbent material within the column. | C18 (non-polar) for reversed-phase chromatography. |
| Mobile Phase | The liquid that carries the sample through the column. | A gradient mixture of water and acetonitrile (B52724) or methanol. |
| Detector | Detects the compounds as they elute from the column. | Diode-Array Detector (DAD) or UV-Vis Detector. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-2.0 mL/min. ejgm.co.uk |
| Retention Time | The time it takes for a compound to travel from the injector to the detector. | Used for the identification of this compound by comparison to a standard. |
Mass Spectrometry (MS) Techniques for Identification and Quantification in Research Samples
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing crucial information for the identification and structural elucidation of molecules like this compound. frontiersin.org When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for analyzing complex biological and chemical samples. nih.govnih.gov
The process involves ionizing the sample, separating the resulting ions based on their mass-to-charge ratio, and then detecting them. frontiersin.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a compound. nih.gov
Key applications of MS in this compound research include:
Molecular Weight Determination: Confirming the molecular weight of isolated or synthesized this compound.
Structural Elucidation: Tandem MS (MS/MS) experiments, where ions are fragmented and their fragments analyzed, help to piece together the structure of the molecule. nih.gov
Metabolite Identification: Identifying the metabolic products of this compound in biological systems, which is crucial for understanding its pharmacokinetics. nih.gov
Quantification: When used with appropriate internal standards, LC-MS/MS can provide highly accurate and sensitive quantification of this compound in various matrices, such as plasma or cell lysates. nih.govrsc.org
| MS Technique | Principle | Application in this compound Research |
|---|---|---|
| Electrospray Ionization (ESI) | Creates ions from macromolecules out of a solution, making it suitable for coupling with HPLC. | Often used for the analysis of phenanthroindolizidine alkaloids. google.com |
| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance to determine its mass-to-charge ratio. frontiersin.org | Provides high mass accuracy for formula determination. |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically including the fragmentation of selected ions. nih.gov | Used for structural confirmation and identification of metabolites. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed three-dimensional structure of molecules in solution. wikipedia.org It is based on the magnetic properties of atomic nuclei, where certain nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. ebsco.com This frequency is sensitive to the local chemical environment, providing a wealth of structural information.
For this compound research, NMR is critical for:
Structural Verification: Unambiguously confirming the chemical structure of this compound through various 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. nih.gov
Conformational Analysis: Studying the spatial arrangement of atoms in the this compound molecule. rsc.orgfrontiersin.org This is important as the biological activity of a molecule is often dependent on its specific conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the proximity of different protons in the molecule, providing insights into its 3D shape. mdpi.com
Interaction Studies: Investigating how this compound interacts with its biological targets, such as proteins or nucleic acids. Changes in the NMR spectrum of the target molecule upon the addition of this compound can reveal the binding site and conformational changes induced by the interaction.
| NMR Experiment | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Provides information about the number, type, and connectivity of hydrogen atoms. youtube.com | Fundamental for initial structural characterization. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. youtube.com | Complements ¹H NMR for complete structural assignment. |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (i.e., are on adjacent atoms). | Helps to trace out the spin systems within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with the carbons they are directly attached to. | Assigns protons to their respective carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. | Crucial for piecing together the overall molecular structure. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com | Provides information about the 3D conformation of this compound. |
Development of Novel Assays for Mechanistic Studies (e.g., In vitro kinase assays, Reporter assays)
To understand how this compound exerts its biological effects, specialized assays are developed to probe its interactions with specific cellular pathways and enzymes.
In vitro Kinase Assays: These assays are designed to measure the activity of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. bmglabtech.com The assay typically involves incubating the purified kinase, a substrate, and ATP (the phosphate (B84403) donor). protocols.io The amount of phosphorylated substrate is then measured. By including this compound in the reaction, researchers can determine if it inhibits the kinase's activity. researchgate.net For example, studies on the related compound tylophorine (B1682047) have utilized in vitro kinase assays to investigate its effect on kinases like JNK, ERK1/2, and p38. researchgate.net
Reporter Assays: These are powerful tools used to study gene expression. indigobiosciences.com A reporter gene (e.g., luciferase or green fluorescent protein) is linked to a specific gene promoter of interest. moleculardevices.com When this promoter is activated, the reporter gene is expressed, producing a measurable signal (light or fluorescence). revvity.com Reporter assays can be used to investigate whether this compound affects specific signaling pathways that regulate gene transcription. indigobiosciences.com For instance, if a signaling pathway is inhibited by this compound, the expression of the reporter gene under the control of a promoter regulated by that pathway would decrease.
| Assay Type | Purpose | Example Application for this compound |
|---|---|---|
| In vitro Kinase Assay | To determine if a compound directly inhibits the activity of a specific kinase. bmglabtech.com | Testing the inhibitory effect of this compound on a panel of cancer-related kinases. researchgate.net |
| Reporter Gene Assay | To measure the activity of a specific signaling pathway or transcription factor. indigobiosciences.com | Investigating if this compound modulates the activity of pathways like NF-κB or AP-1 by using reporter constructs for these transcription factors. |
| Cellular Phosphorylation Assay | To quantify the phosphorylation of a specific substrate within intact cells. reactionbiology.com | Determining if this compound treatment leads to a decrease in the phosphorylation of a downstream target of a specific kinase in a cellular context. |
Predictive Analytics and Data Science in this compound Research
In the context of this compound research, these approaches can be utilized in several ways:
Structure-Activity Relationship (SAR) Studies: By analyzing data from a series of this compound analogs and their corresponding biological activities, machine learning models can be developed to predict the activity of new, untested derivatives. mdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources.
Target Prediction: Computational models can be used to predict the likely biological targets of this compound based on its chemical structure and comparison to databases of known drug-target interactions. This can help to generate hypotheses about its mechanism of action.
Analysis of High-Throughput Screening Data: Data from large-scale screens of this compound against panels of cell lines or enzymes can be analyzed using data science techniques to identify sensitive and resistant cell types, or to cluster compounds based on their activity profiles. nih.gov
Integration of 'Omics' Data: Data from genomics, proteomics, and metabolomics experiments can be integrated and analyzed to obtain a holistic view of the cellular response to this compound treatment, potentially revealing novel mechanisms and biomarkers. researchgate.net
The application of predictive analytics and data science holds the potential to accelerate this compound research by providing data-driven insights and guiding experimental design. nih.gov
Pre Clinical Research Models and Methodologies for Dehydrotylophorine Evaluation
In Vitro Cell Culture Systems
In vitro cell culture systems are fundamental in the preliminary evaluation of dehydrotylophorine's effects at a cellular level. These systems include both traditional two-dimensional (2D) cell lines and more complex three-dimensional (3D) models.
Two-dimensional (2D) Cell Lines
2D cell lines are a primary tool for screening and mechanistic studies of this compound.
Carcinoma cell lines: The effect of this compound on the growth of various carcinoma cell lines has been investigated. In studies involving HepG2 (hepatocellular carcinoma), HONE-1 (nasopharyngeal carcinoma), and NUGC-3 (gastric adenocarcinoma) cells, this compound, when used as a control, did not significantly inhibit cell growth, in contrast to its analog tylophorine (B1682047), which showed marked inhibitory effects. researchgate.netresearchgate.net Specifically, while tylophorine irreversibly halted the proliferation of these cell lines, this compound treatment did not affect their exponential growth. researchgate.netresearchgate.net Other research has also noted the cytotoxic effects of related compounds on gastric adenocarcinoma (NUGC) and nasopharyngeal carcinoma (HONE-1) cell lines, though this compound itself was an exception, displaying less pronounced activity. thieme-connect.com The cytotoxic potential of related alkaloids has also been observed against MCF-7 breast cancer cells. semanticscholar.org
Table 1: Carcinoma Cell Lines Used in this compound Research
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| MCF-7 | Breast Carcinoma | Used in general cytotoxicity studies of related alkaloids. semanticscholar.orgresearchgate.netresearchgate.netjapsonline.comjapsonline.comnih.gov |
| HepG2 | Hepatocellular Carcinoma | This compound did not inhibit cell growth, unlike tylophorine. researchgate.netresearchgate.netresearchgate.netresearchgate.netjapsonline.comjapsonline.comnih.gov |
| HCT-116 | Colorectal Carcinoma | Utilized in cytotoxicity studies of various compounds. researchgate.netresearchgate.net |
| NUGC | Gastric Adenocarcinoma | This compound showed minimal cytotoxic activity compared to other phenanthroindolizidine alkaloids. researchgate.netthieme-connect.com |
| HONE-1 | Nasopharyngeal Carcinoma | This compound did not significantly affect cell growth. researchgate.netresearchgate.netthieme-connect.com |
Macrophage cell models: The anti-inflammatory properties of this compound have been assessed using macrophage cell models like Raw264.7. researchgate.net In these studies, this compound was examined for its ability to suppress the production of pro-inflammatory cytokines, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net It exhibited potent suppression of NO at nanomolar or micromolar levels. researchgate.net
Viral infection models: this compound's potential antiviral activity has been explored in viral infection models. Vero 76 cells, derived from the kidney of an African green monkey, are commonly used for this purpose. nih.govresearchgate.net They have been instrumental in evaluating the efficacy of tylophorine analogs against coronaviruses, including the severe acute respiratory syndrome coronavirus (SARS-CoV). nih.govresearchgate.net While studies have shown that certain tylophorine compounds can strongly reduce the cytopathic effect induced by SARS-CoV in Vero 76 cells, the specific activity of this compound in these models is part of a broader investigation into this class of compounds. nih.gov
Three-dimensional (3D) Cell Culture Systems
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant microenvironment compared to 2D cultures. upmbiomedicals.comnih.govthermofisher.comibidi.com These models better mimic the complex cell-cell and cell-matrix interactions found in vivo. upmbiomedicals.comnih.gov While the direct application of 3D models specifically for this compound evaluation is not extensively documented in the provided results, the progression from 2D to 3D cell cultures is a logical step in preclinical research to gain deeper insights into a compound's efficacy and mechanism of action in a more tissue-like context. thermofisher.com Spheroids, which are simpler 3D aggregates of one or more cell types, and organoids, which are more complex and mimic organ structure and function, are valuable tools in cancer research and drug discovery. upmbiomedicals.comnih.gov
In Vivo Animal Models for Mechanistic Studies
In vivo animal models are crucial for understanding the systemic effects and mechanisms of action of compounds in a whole organism.
Mice infected with MHV-JHM: To investigate the in vivo antiviral potential of tylophorine-related compounds, mouse models of coronavirus infection have been utilized. researchgate.net Specifically, mice infected with the murine hepatitis virus (MHV) JHM strain serve as a model for studying coronaviral pathogenesis, particularly its neurological effects. frontiersin.orgmdpi.comnih.govnih.gov The MHV-JHM strain is known for its neurotropic properties, causing encephalomyelitis. frontiersin.orgnih.govmdpi.com Studies have suggested that the ability of tylophorine compounds to increase the survival rate of mice infected with MHV-JHM indicates that they may target conserved viral or host factors essential for coronaviral replication. researchgate.net While these studies provide a framework for in vivo evaluation, the specific outcomes related to this compound are part of a larger investigation into this class of alkaloids. The use of animal models allows for the examination of complex physiological responses that cannot be replicated in vitro. huntingtonstudygroup.organimalfreescienceadvocacy.org.aunih.govwindows.netcoursicle.com
In Silico Computational Modeling and Simulation
In silico methods are powerful tools for predicting and understanding the molecular interactions of compounds like this compound. ohsu.eduresearchgate.netibch.ru
Molecular Docking: This computational technique is used to predict the binding orientation and affinity of a molecule to a target protein. ohsu.eduresearchgate.net In the context of this compound research, molecular docking can be employed to identify potential protein targets and elucidate the structural basis of its biological activity. nih.govfrontiersin.org For instance, it can help in understanding how this compound and its analogs interact with viral proteins or host factors involved in inflammation or cancer.
Molecular Dynamics: Molecular dynamics simulations provide insights into the dynamic behavior of a molecule and its complex with a target protein over time. ohsu.eduresearchgate.netnih.gov This method can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to understand the conformational changes that may occur upon binding. nih.gov Such simulations are valuable for refining the understanding of the mechanism of action of this compound at an atomic level. ibch.ru
Future Research Directions and Translational Challenges for Dehydrotylophorine
Elucidating Undiscovered Molecular Targets and Pathways
While the inhibition of protein synthesis is a known mechanism of action for phenanthroindolizidine alkaloids like Dehydrotylophorine, a complete understanding of all its molecular interactions remains elusive. ku.edu Future research must focus on identifying the full spectrum of its molecular targets and the intricate signaling pathways it modulates.
For instance, studies on the related compound Tylophorine (B1682047) have shown that it can induce the accumulation of c-Jun, a component of the activator protein 1 (AP1) transcription factor. researchgate.netoup.com This effect is mediated through the activation of c-Jun N-terminal protein kinase (JNK) and is dependent on de novo protein synthesis. researchgate.netresearchgate.net Investigating whether this compound shares this mechanism and identifying the upstream and downstream effectors of this pathway will be crucial. Unraveling these complex interactions will provide a more comprehensive picture of its cellular effects and could reveal novel therapeutic opportunities.
Rational Design and Synthesis of Novel this compound Analogs with Enhanced Specificity
A significant hurdle in the clinical development of phenanthroindolizidine alkaloids has been the occurrence of adverse neurological side effects. ku.edu Therefore, a key area of future research is the rational design and synthesis of novel this compound analogs with improved specificity for cancer cells and reduced off-target effects. scispace.comnih.gov
This involves creating a library of derivatives and employing structure-activity relationship (SAR) studies to identify the structural features essential for therapeutic activity versus those responsible for toxicity. scispace.com Techniques like virtual screening and computational modeling can aid in predicting the binding affinities and potential off-target interactions of newly designed analogs. scispace.comnih.gov The goal is to develop compounds that retain or even enhance the desired biological activity while minimizing adverse effects. scispace.com For example, modifications to the phenanthrene (B1679779) ring have been shown to influence binding to biogenic amine receptors, suggesting a path to reduce neurological side effects. ku.edu
Advanced Analytical Techniques for Comprehensive Metabolomic and Proteomic Profiling
To fully understand the cellular impact of this compound, advanced analytical techniques are indispensable for comprehensive metabolomic and proteomic profiling. mdpi.com These "omics" approaches provide a global snapshot of the changes in metabolite and protein levels within a biological system upon treatment with the compound.
Table 1: Advanced Analytical Techniques for Metabolomic and Proteomic Profiling
| Technique | Description | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Often coupled with chromatography (GC-MS, LC-MS). frontiersin.org | High sensitivity, high-throughput, and wide coverage of metabolites and proteins. mdpi.comfrontiersin.org | Destructive to the sample. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A non-destructive technique that can be used on intact tissues and biofluids to identify and quantify metabolites. frontiersin.orgsysrevpharm.org | Non-destructive, highly reproducible, and provides structural information. mdpi.comsysrevpharm.org | Lower sensitivity compared to MS. frontiersin.org |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | An efficient tool for profiling hydrophilic and charged metabolites. researchgate.net | High efficiency and resolution for charged molecules. researchgate.net | Can be challenging in terms of reproducibility. researchgate.net |
By employing these techniques, researchers can identify biomarkers of this compound's efficacy and potential toxicity, providing crucial insights for its therapeutic development. mdpi.comfrontiersin.org
Integration of Omics Data for Systems-Level Understanding of this compound Action
The vast datasets generated from metabolomic and proteomic studies must be integrated to achieve a systems-level understanding of this compound's mechanism of action. nih.govfrontiersin.org This integrative approach, often referred to as multi-omics, allows for the elucidation of the complex and interconnected biological processes affected by the compound. frontiersin.orgbioscipublisher.com
Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models
Investigating the potential synergistic effects of this compound with other bioactive compounds is a promising avenue for future research. nih.gov Combining therapies can often lead to enhanced efficacy, reduced dosages of individual agents, and the potential to overcome drug resistance. nih.govfrontiersin.org
In vitro and in vivo research models can be used to screen for synergistic combinations of this compound with other natural products or conventional chemotherapeutic agents. nih.gov The mechanisms underlying any observed synergy, such as targeting different steps in a biochemical pathway or enhancing the bioavailability of one compound by another, should be thoroughly investigated. nih.gov This exploration could lead to the development of novel combination therapies with improved therapeutic outcomes. frontiersin.org
Q & A
Q. What are the primary natural sources of Dehydrotylophorine, and what methods are used for its extraction?
this compound is isolated from Ficus septica Burm (Awar-Awar plant), which contains alkaloids such as 2-Demethoxytylophorine, Tylophorine, and related compounds . Extraction methods include Soxhlet extraction (for lipid-soluble compounds) and gravimetry (for quantifying alkaloid content). Researchers should prioritize solvent selection (e.g., ethanol or methanol for polarity matching) and validate purity via techniques like TLC or HPLC .
Q. What traditional medicinal uses of this compound have been documented, and how can these inform preclinical studies?
Traditional applications include treating skin diseases, venomous snake bites, ulcers, and respiratory ailments . To translate these into preclinical research, design in vitro assays (e.g., anti-inflammatory or cytotoxicity tests) using cell lines relevant to the documented uses. For example, use keratinocyte models for skin disease studies or macrophage assays for anti-inflammatory activity .
Q. What analytical techniques are recommended for characterizing this compound in plant extracts?
Key methods include:
- HPLC-MS : For identifying this compound and distinguishing it from structurally similar alkaloids (e.g., Tylophorine).
- NMR spectroscopy : To resolve stereochemical details, particularly for distinguishing isomers like 10S,13aR-anofine N-oxide .
- TLC : For preliminary screening using iodine vapor or UV visualization .
Advanced Research Questions
Q. How can the total synthesis of this compound be achieved, and what are the key challenges in its stereochemical control?
A reported synthesis involves constructing the triphenylene core via Suzuki-Miyaura coupling and oxidative cyclization . Challenges include controlling regioselectivity during cyclization and ensuring enantiomeric purity. Researchers should optimize reaction conditions (e.g., catalyst loading, temperature) and employ chiral HPLC or X-ray crystallography to verify stereochemistry .
Q. What experimental strategies can resolve contradictions in this compound’s reported pharmacological mechanisms?
Discrepancies in mechanisms (e.g., antiviral vs. anti-inflammatory activity) may arise from assay variability or off-target effects. To address this:
- Use knockout cell lines or siRNA silencing to confirm target specificity.
- Perform dose-response studies to differentiate primary effects from secondary responses.
- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How can researchers optimize this compound’s bioavailability for in vivo studies?
Poor bioavailability due to low solubility or metabolic instability can be mitigated via:
- Prodrug design : Introduce ester or phosphate groups to enhance solubility.
- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve circulation time.
- Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models using LC-MS/MS .
Methodological Considerations
Q. What controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?
Include:
- Positive controls (e.g., doxorubicin for apoptosis induction).
- Vehicle controls (e.g., DMSO at equivalent concentrations).
- Cell viability normalization via ATP-based assays (e.g., CellTiter-Glo) to avoid interference from alkaloid autofluorescence .
Q. How should researchers design experiments to assess this compound’s interaction with DNA or RNA?
Employ:
- Fluorescence quenching assays : Use ethidium bromide displacement to infer intercalation.
- Circular dichroism (CD) : Detect conformational changes in DNA/RNA upon binding.
- Molecular docking simulations : Predict binding sites using software like AutoDock Vina, followed by mutagenesis validation .
Data Interpretation and Reproducibility
Q. How can conflicting results in this compound’s antiviral efficacy across studies be reconciled?
Potential factors include viral strain specificity, cell-type-dependent metabolism, or assay sensitivity. Standardize protocols by:
- Using WHO-recommended viral strains (e.g., SARS-CoV-2 Victoria strain).
- Reporting multiplicity of infection (MOI) and time-of-addition experimental details.
- Sharing raw data via repositories like Zenodo for cross-lab comparison .
Q. What statistical approaches are suitable for dose-response studies of this compound?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. For reproducibility, report confidence intervals and perform power analysis to justify sample sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
